molecular formula C10H13BrClN B13067318 [(4-Bromo-2-chlorophenyl)methyl](propan-2-yl)amine

[(4-Bromo-2-chlorophenyl)methyl](propan-2-yl)amine

Cat. No.: B13067318
M. Wt: 262.57 g/mol
InChI Key: UPGMKSDQNAHMTF-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a methyl group, which is further connected to an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chlorophenyl)methylamine typically involves the following steps:

    Halogenation: The starting material, 2-chlorotoluene, undergoes bromination to introduce a bromine atom at the para position relative to the methyl group.

    Amination: The brominated product is then subjected to a nucleophilic substitution reaction with isopropylamine to replace the bromine atom with the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the amine group to an alkyl group.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(4-Bromo-2-chlorophenyl)methylamine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (4-Bromo-2-chlorophenyl)methylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and the amine group allows the compound to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-chlorophenyl)methylamine
  • (4-Bromo-2-chlorophenyl)methylamine
  • (4-Bromo-2-chlorophenyl)methylamine

Uniqueness

(4-Bromo-2-chlorophenyl)methylamine is unique due to the presence of the isopropylamine group, which can influence its reactivity and interactions compared to other similar compounds with different alkyl groups. This structural variation can lead to differences in biological activity and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]propan-2-amine

InChI

InChI=1S/C10H13BrClN/c1-7(2)13-6-8-3-4-9(11)5-10(8)12/h3-5,7,13H,6H2,1-2H3

InChI Key

UPGMKSDQNAHMTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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